N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide is a synthetic organic compound with the molecular formula C18H15ClN2O2 This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound, and a chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide typically involves the following steps:
Formation of 2-chlorophenoxyethylamine: This intermediate is prepared by reacting 2-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Coupling with Quinoline-2-carboxylic acid: The 2-chlorophenoxyethylamine is then coupled with quinoline-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 2-chlorophenoxyethylamine and quinoline-2-carboxylic acid.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival pathways.
Molecular Targets: Targets include topoisomerases and kinases, which are crucial for DNA replication and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxylate
- N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxylic acid
- N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a chlorophenoxyethyl group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-6-2-4-8-17(14)23-12-11-20-18(22)16-10-9-13-5-1-3-7-15(13)21-16/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOXWWEROHIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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